molecular formula C11H17AsOS B14629943 Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane CAS No. 54926-24-8

Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane

Cat. No.: B14629943
CAS No.: 54926-24-8
M. Wt: 272.24 g/mol
InChI Key: USUUQLPNRYFOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a sulfanylidene group attached to an arsenic atom, along with a diethyl group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of diethylarsine with 3-methoxyphenylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of inert atmospheres to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The sulfanylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of arsenic, while reduction may produce diethylarsine derivatives.

Scientific Research Applications

Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(3-methoxyphenyl)phosphanylidene-lambda~5~-arsane
  • Diethyl(3-methoxyphenyl)selenanylidene-lambda~5~-arsane

Uniqueness

Diethyl(3-methoxyphenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties compared to its phosphanylidene and selenanylidene analogs

Properties

CAS No.

54926-24-8

Molecular Formula

C11H17AsOS

Molecular Weight

272.24 g/mol

IUPAC Name

diethyl-(3-methoxyphenyl)-sulfanylidene-λ5-arsane

InChI

InChI=1S/C11H17AsOS/c1-4-12(14,5-2)10-7-6-8-11(9-10)13-3/h6-9H,4-5H2,1-3H3

InChI Key

USUUQLPNRYFOSJ-UHFFFAOYSA-N

Canonical SMILES

CC[As](=S)(CC)C1=CC=CC(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.